molecular formula C17H17N5O2 B2663808 N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide CAS No. 920462-87-9

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2663808
CAS No.: 920462-87-9
M. Wt: 323.356
InChI Key: VWIIGTRCKXNBFU-UHFFFAOYSA-N
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Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide is a complex organic compound that features a tetrazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting an amine with an acyl chloride.

    Coupling Reactions: The final step involves coupling the tetrazole ring with the acetamide moiety using appropriate coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary amines or alcohols.

Scientific Research Applications

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide
  • N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide
  • N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(phenoxy)acetamide

Uniqueness

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide is unique due to the specific positioning of the m-tolyloxy group, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to its analogs, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-13-6-5-9-15(10-13)24-12-17(23)18-11-16-19-20-21-22(16)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIIGTRCKXNBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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